molecular formula C6H6F2N2 B1531420 1-(difluoromethyl)-4-ethenyl-1H-pyrazole CAS No. 2098115-50-3

1-(difluoromethyl)-4-ethenyl-1H-pyrazole

Cat. No.: B1531420
CAS No.: 2098115-50-3
M. Wt: 144.12 g/mol
InChI Key: ALMSSCNCRQHCLV-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-ethenyl-1H-pyrazole (CAS 1400287-71-9) is a pyrazole-based chemical compound with a molecular weight of 142.11 g/mol and a molecular formula of C6H4F2N2 . This compound features a five-membered pyrazole ring core, which is a privileged scaffold in medicinal and agrochemical research due to its wide range of pharmacological activities . The specific presence of both a difluoromethyl group and an ethenyl substituent on the heterocyclic ring makes it a valuable intermediate for custom synthesis and further chemical exploration . Pyrazole derivatives, particularly those with difluoromethyl groups, are of significant interest in the development of succinate dehydrogenase inhibitor (SDHI) fungicides, demonstrating the potential agrochemical relevance of this chemical class . Furthermore, pyrazole nuclei are found in numerous therapeutic agents, indicating the broad utility of this scaffold in pharmaceutical research for developing new bioactive molecules . This product is intended for research purposes as a building block or intermediate and is strictly For Research Use Only. It is not intended for human or veterinary use.

Properties

IUPAC Name

1-(difluoromethyl)-4-ethenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c1-2-5-3-9-10(4-5)6(7)8/h2-4,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMSSCNCRQHCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN(N=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 1 Difluoromethyl 4 Ethenyl 1h Pyrazole and Its Derivatives

Direct Difluoromethylation Methodologies for Pyrazole (B372694) Scaffolds

This approach begins with a pyrazole already possessing the desired 4-ethenyl substituent, followed by the introduction of the difluoromethyl group onto the ring nitrogen. This strategy is advantageous when the substituted pyrazole precursor is readily accessible. The key challenge lies in the selective N-difluoromethylation over C-difluoromethylation or reaction with the vinyl group.

Electrophilic Difluoromethylation Approaches

While electrophilic trifluoromethylation reagents are well-established, direct electrophilic N-difluoromethylation reagents are less common. The development of hypervalent iodine reagents has provided pathways for such transformations. For instance, hypervalent iodine(III) reagents bearing difluoroacetoxy ligands have been used for the photolytic C-H difluoromethylation of heteroarenes. rsc.orgnih.gov Analogous reagents or newly designed electrophilic "CF2H+" sources could potentially be applied to the N-difluoromethylation of 4-ethenylpyrazole. The mechanism would likely involve the nucleophilic attack of the pyrazole nitrogen onto the electrophilic iodine center, followed by reductive elimination of the difluoromethyl group onto the nitrogen. researchgate.net

Another potential electrophilic route involves the use of S-(difluoromethyl)diarylsulfonium salts. These reagents are known to transfer a difluoromethyl group to nucleophiles. For the synthesis of 1-(difluoromethyl)-4-ethenyl-1H-pyrazole, the reaction would proceed by the attack of the nitrogen of 4-ethenylpyrazole on the sulfonium (B1226848) salt, displacing a diaryl sulfide (B99878) molecule. The choice of base and reaction conditions would be critical to ensure selective N-alkylation.

Radical-Mediated Difluoromethylation Protocols

Radical-mediated pathways offer a robust alternative for installing the difluoromethyl group. rsc.org These methods typically involve the generation of a difluoromethyl radical (•CF2H), which is then trapped by the pyrazole substrate. A common source for the •CF2H radical is bromodifluoromethane (B75531) (HCF2Br) or chlorodifluoromethane (B1668795) (ClCHF2), often initiated by a radical initiator or under photolytic conditions. researchgate.net A general procedure involves treating the pyrazole with a base like sodium hydride to form the pyrazolate anion, which then reacts with the difluoromethyl source. researchgate.net

A noteworthy reagent for direct C-H difluoromethylation via a radical process is zinc bis(difluoromethanesulfinate), Zn(SO2CF2H)2. sigmaaldrich.com This reagent, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), generates the •CF2H radical. sigmaaldrich.com While often used for C-H functionalization of electron-rich heterocycles, conditions could be optimized for N-difluoromethylation, potentially by forming the pyrazolate salt first to enhance the nucleophilicity of the nitrogen atom. rsc.orgsigmaaldrich.com

The table below summarizes representative conditions for radical-mediated difluoromethylation of N-heterocycles.

Difluoromethyl Source Initiator/Mediator Substrate Type General Conditions Key Features
ClCHF2 (Freon 22)Phase Transfer Catalyst3-Methyl-1H-pyrazoleNaOH (aq), Dioxane, 70 °CCost-effective, suitable for large scale. arkat-usa.org
Zn(SO2CF2H)2t-BuOOHN-HeteroarenesHeat or UV lightMild, operationally simple. sigmaaldrich.com
Difluoroacetic AcidAgNO3, K2S2O8Heteroaromatic CompoundsAqueous solution, HeatUses an inexpensive reagent. thieme.de
TMSCF2BrBase (e.g., K2CO3)Pyridones, QuinolinonesVaries (e.g., DMF, 80 °C)Chemoselectivity can be tuned. acs.org

Transition Metal-Catalyzed C-H Difluoromethylation

Transition metal catalysis represents a powerful tool for C–H functionalization, and this has been extended to difluoromethylation. rsc.orgnih.gov While most methods focus on C-H bonds, N-H difluoromethylation can also be achieved. Palladium-catalyzed cross-coupling reactions are a prominent example. rsc.orgnih.gov A pre-functionalized pyrazole, such as 4-ethenyl-1H-pyrazole, could be coupled with a difluoromethyl source. For instance, palladium catalysts have been used to efficiently difluoromethylate a range of heteroaryl halides. rsc.org A complementary approach would be the direct C-H/N-H functionalization. Pyrazole itself can act as a directing group in palladium-catalyzed reactions, typically directing functionalization to the C5 position. researchgate.netnih.gov However, by carefully selecting the ligand and oxidant, conditions may be developed to favor N-difluoromethylation.

Copper-catalyzed reactions have also emerged as a viable method. beilstein-journals.org Copper can mediate the difluoromethylation of various substrates, including those with N-H bonds. rsc.org For example, copper-catalyzed reactions using ethyl iodo-difluoroacetate (ICF2CO2Et) as the difluoromethyl source proceed via a radical mechanism. rsc.org The reaction of 4-ethenylpyrazole under such conditions could lead to the desired product, provided the ethenyl group remains intact.

Construction of the Pyrazole Ring with Integrated Difluoromethyl and Ethenyl Moieties

This alternative strategy involves building the pyrazole ring from acyclic precursors that already contain the necessary difluoromethyl and ethenyl functionalities, or precursors that generate these groups during the heterocyclization process. This approach avoids potential issues with selectivity on a pre-formed ring and can be highly efficient.

Cycloaddition Reactions Incorporating Fluorinated Building Blocks

The [3+2] cycloaddition is a cornerstone of pyrazole synthesis. nih.govacs.orgsci-hub.se This strategy can be adapted to synthesize this compound. One approach involves the reaction of a difluoromethyl-substituted 1,3-dipole with an appropriate dipolarophile containing a vinyl group.

A key 1,3-dipole precursor is a difluoroacetohydrazonoyl bromide, which can be generated and reacted in situ with various alkynes to form difluoromethyl-substituted pyrazoles. thieme-connect.comacs.org To obtain the 4-ethenyl substituent, the reaction would require an alkyne that can be converted to or already bears a vinyl group. For example, cycloaddition with an appropriately substituted ynone could yield a pyrazole that is then subjected to a Wittig reaction or similar olefination to install the ethenyl group at the C4 position.

Alternatively, the reaction of difluorinated diazoalkanes, such as the in-situ generated difluorodiazomethane (CF2HCHN2), with electron-deficient alkynes provides access to difluoromethylated pyrazoles. sci-hub.se A suitable alkyne partner would be one substituted with a group that can be readily converted into an ethenyl moiety.

Dipole Precursor Dipolarophile Catalyst/Conditions Resulting Moiety Reference
Difluoroacetohydrazonoyl bromideYnones, AlkynoatesNa2CO3, MeCN, r.t.5-Acyl-1-(difluoromethyl)pyrazole thieme-connect.com
SydnonesDimethyl acetylenedicarboxylateToluene, Reflux1-Arylpyrazole-3,4-dicarboxylate mdpi.com
Trifluoroacetonitrile iminesChalcones (Enones)MnO2 (oxidation)1,3,4,5-Tetrasubstituted pyrazole nih.govacs.org
2-Bromo-3,3,3-trifluoropropeneN-arylsydnonesCu(OTf)2, DBU, 35 °C1-Aryl-4-(trifluoromethyl)pyrazole rsc.orgsemanticscholar.org

Heterocyclization Strategies from Precursor Compounds

The most common method for pyrazole synthesis involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. hilarispublisher.comrsc.org To synthesize this compound, this would entail reacting difluoromethylhydrazine with a 1,3-dicarbonyl compound bearing an ethenyl group at the C2 position.

The key precursor, difluoromethylhydrazine, can be synthesized, and its reaction with a molecule like 2-vinyl-1,3-propanedial or its synthetic equivalent would lead to the target heterocycle. The challenge often lies in the synthesis and stability of the appropriately substituted 1,3-dicarbonyl synthon. Knoevenagel condensation is a related powerful tool for creating substituted pyrazoles, often starting from pyrazolones and aldehydes, which could be adapted for this synthesis. nih.govmdpi.com

A microwave-assisted direct N-heterocyclization of hydrazines with metal-acetylacetonate complexes has been reported as an efficient, base-free method for creating trisubstituted pyrazoles, showcasing modern advancements in heterocyclization strategies. rsc.orgresearchgate.net Adapting such a protocol with a difluoromethylhydrazine and a suitable diketone precursor containing a masked or installed vinyl group could provide a direct and efficient route to the target compound.

Chemo- and Regioselective Annulation Techniques

The construction of the pyrazole core with precise control over substituent placement is paramount for synthesizing this compound. Chemo- and regioselectivity are achieved by carefully selecting precursors and reaction conditions, often involving (3+2) cycloaddition or condensation reactions.

A key strategy involves the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. To install the C4-ethenyl group, a precursor such as a β-ketoester bearing a vinyl or a protected vinyl group at the α-position can be employed. The regioselectivity of the cyclization with a substituted hydrazine, like difluoromethylhydrazine, is influenced by the electronic and steric nature of the substituents on the dicarbonyl precursor and the pH of the reaction medium.

Recent advancements have demonstrated the power of defluorinative annulation. For instance, a chemo- and regioselective [3 + 3] annulation between (trifluoromethyl)alkenes and pyrazolones has been reported to yield complex pyranopyrazoles. chemicalbook.com This type of strategy, which controls reactivity at different nucleophilic sites, showcases how fluorine-containing groups can direct the formation of heterocyclic systems. chemicalbook.com A proposed pathway for the synthesis of the target pyrazole could involve the reaction of difluoromethylhydrazine with a suitably designed vinyl-substituted 1,3-dielectrophile. The reaction would proceed via a (3+2) cyclocondensation, where the relative reactivity of the electrophilic centers dictates the final arrangement of the substituents, leading to the desired 1,4-disubstituted pattern. organic-chemistry.org Control over the reaction temperature and the use of specific bases or acid catalysts are critical to prevent the formation of isomeric products, such as the 1,5-disubstituted pyrazole. researchgate.net

Synthetic Transformations of the Ethenyl Group

The 4-ethenyl group serves as a synthetic handle for a wide array of transformations, enabling the diversification of the pyrazole scaffold into more complex architectures.

The vinyl moiety is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, extending the π-conjugated system of the molecule. For example, a palladium-catalyzed Suzuki coupling with an arylboronic acid would yield a 4-styrylpyrazole derivative. Similarly, a Heck reaction with an aryl halide can achieve the same transformation. Rhodium-catalyzed coupling reactions of vinylpyrazoles with terminal diynes have also been demonstrated, proceeding via C-H activation of the vinyl group to afford highly substituted products. nih.gov These extended π-systems are of significant interest in materials science for their potential photophysical properties.

The ethenyl group can participate in polymerization reactions to form novel pyrazole-containing polymers. The polymerization of vinylpyrazoles can be initiated using free-radical initiators like azo compounds. nih.gov Studies on 1-vinylpyrazole have shown that its polymerization can be highly exothermic, sometimes proceeding with explosive force in its neat form. nih.gov However, in dilute solutions, the reaction can be controlled to produce high molecular weight polymers. nih.gov The reactivity in polymerization is sensitive to substituents on the pyrazole ring and the vinyl group itself. These resulting polymers have potential applications as functional materials, coordination ligands, or bioactive macromolecules.

The double bond of the ethenyl group is susceptible to various oxidative and reductive transformations.

Oxidation: The olefin can be oxidized to form an epoxide using peroxy acids like m-CPBA. The resulting 1-(difluoromethyl)-4-(oxiran-2-yl)-1H-pyrazole is a valuable intermediate for further functionalization, for instance, through ring-opening reactions with various nucleophiles. orientjchem.orgnih.gov Dihydroxylation can be achieved using reagents like osmium tetroxide or potassium permanganate (B83412) under controlled conditions to yield the corresponding vicinal diol. More aggressive oxidation with agents like ozone (ozonolysis) or a hot, concentrated solution of KMnO₄ would cleave the double bond entirely, yielding the corresponding 4-formylpyrazole or pyrazole-4-carboxylic acid. chemicalbook.com Interestingly, the vinyl group on a 1-vinylpyrazole can be oxidatively removed with a mild KMnO₄ solution to deprotect the N-H position of the pyrazole ring. nih.gov

Reduction: The most common reductive manipulation is the catalytic hydrogenation of the ethenyl group to an ethyl group. nih.gov This is typically accomplished using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide. This transformation is useful for producing saturated alkyl side-chains, which can alter the lipophilicity and steric profile of the molecule.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and high yields. For a molecule like this compound, whose derivatives are key for fungicides, this is a critical step. nih.gov

Key areas for optimization include:

Reactant and Catalyst Loading: Minimizing the equivalents of expensive reagents and catalysts without compromising reaction time or yield is crucial. High-throughput screening can identify optimal catalyst systems and loadings.

Solvent Selection: Choosing an appropriate solvent is vital for reaction efficiency, product solubility, and ease of removal. Green solvents are increasingly preferred for large-scale processes.

Temperature and Pressure Control: Precise control over temperature is necessary to manage reaction kinetics and prevent side-product formation. For reactions involving volatile substances or gaseous reagents, pressure control is also essential.

Downstream Processing: The purification process must be scalable. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and solvent consumption. Developing a "telescoped" or one-pot procedure, where intermediates are not isolated, can significantly improve process efficiency and reduce waste. rsc.org

A case study on the synthesis of the related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) highlights these principles. The process involved quantitative steps, control of isomer formation through additives, and a clean oxidation step, resulting in a product with 99% purity suitable for large-scale production. nih.gov

Mechanistic Investigations of Reactions Involving 1 Difluoromethyl 4 Ethenyl 1h Pyrazole

Elucidation of Reaction Pathways in Difluoromethylation

The introduction of a difluoromethyl (CHF2) group onto the nitrogen atom of a pyrazole (B372694) ring is a key step in the synthesis of the title compound. The reaction pathway for this N-difluoromethylation has been a subject of significant investigation. A prevalent method involves the use of chlorodifluoromethane (B1668795) (CHClF2) as the difluoromethyl source in the presence of a base. arkat-usa.orgthieme-connect.com

The generally accepted mechanism proceeds through the deprotonation of the pyrazole NH by a strong base, such as sodium hydride (NaH), to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic difluorocarbene (:CF2), which is generated in situ from CHClF2. The reaction is often performed in a solvent like dioxane-water or dimethylformamide (DMF). arkat-usa.orgthieme-connect.com The use of phase-transfer catalysts can also facilitate this transformation. nih.gov

An alternative and efficient protocol for direct N-difluoromethylation utilizes diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) as the difluorocarbene precursor under mild conditions. researchgate.net This method avoids the use of gaseous CHClF2 and can provide high yields of N-difluoromethylated pyrazoles. The pathway is believed to involve the activation of the phosphonate (B1237965) reagent to generate the electrophilic difluoromethyl species that is subsequently trapped by the pyrazolate anion.

The regioselectivity of N-difluoromethylation in unsymmetrically substituted pyrazoles is a critical aspect. For a precursor like 4-ethenyl-1H-pyrazole, difluoromethylation can potentially occur at either N1 or N2. However, for many pyrazole systems, the substitution pattern is influenced by the steric and electronic nature of the substituents on the pyrazole ring. In the case of 3(5)-methylpyrazole, for instance, a mixture of 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole is formed, which can be challenging to separate. arkat-usa.org For 4-substituted pyrazoles, the electronic nature of the substituent at the C4 position can influence the acidity of the NH proton and the nucleophilicity of the resulting anion, thereby affecting the reaction rate. nih.gov

Table 1: Proposed Reagents for N-Difluoromethylation of 4-Ethenyl-1H-pyrazole

Reagent SystemBaseSolventProposed Intermediate
CHClF2NaHDioxane/Water or DMF4-ethenylpyrazolate anion, difluorocarbene
BrCF2PO(OEt)2--Activated phosphonate complex

Kinetic Studies of Ethenyl Group Transformations

The ethenyl (vinyl) group at the C4 position of the pyrazole ring is a versatile handle for further functionalization. Kinetic studies of its transformations, such as cross-coupling reactions, are essential for optimizing reaction conditions and understanding the reaction mechanism. While specific kinetic data for 1-(difluoromethyl)-4-ethenyl-1H-pyrazole are not extensively documented, analogies can be drawn from studies on other vinyl-substituted heterocycles. researchgate.netmdpi.com

Transformations of the ethenyl group often involve transition metal catalysis, for example, in Mizoroki-Heck type reactions. researchgate.net The kinetics of such reactions are typically influenced by several factors, including the nature of the catalyst, the solvent, the temperature, and the concentration of reactants. For instance, in a palladium-catalyzed cross-coupling reaction, the rate-determining step can be the oxidative addition of the palladium(0) catalyst to the vinyl halide or triflate, or the subsequent reductive elimination.

Radical polymerization of the vinyl group is another potential transformation. Kinetic studies of the polymerization of N-vinyl-2-pyrrolidone have shown that the reaction order with respect to the initiator and the monomer can be determined to model the polymerization process. mdpi.com Similar studies on this compound would be crucial for controlling the molecular weight and properties of any resulting polymers.

The electronic properties of the 1-(difluoromethyl)pyrazole moiety will significantly influence the reactivity of the ethenyl group. The electron-withdrawing nature of the difluoromethyl group can affect the electron density of the pyrazole ring and, consequently, the reactivity of the ethenyl substituent in both electrophilic and nucleophilic additions, as well as in cycloaddition reactions.

Intermediate Characterization and Trapping Experiments

The direct observation and characterization of reaction intermediates are paramount for confirming proposed reaction mechanisms. In the synthesis of pyrazoles, intermediates can be transient and highly reactive. acs.org For the synthesis of this compound, key intermediates would include the 4-ethenylpyrazolate anion and the difluorocarbene. While direct observation is challenging, their existence is inferred from the final products and by analogy with well-studied systems. arkat-usa.org

In the context of pyrazole synthesis through cycloaddition reactions, pyrazoline intermediates are often formed which then aromatize to the final pyrazole product. acs.org For instance, in the (3+2)-cycloaddition of nitrile imines with enones, the initially formed 5-acylpyrazolines can be isolated and characterized before their subsequent oxidation to pyrazoles. acs.org

Trapping experiments can provide indirect evidence for the formation of reactive intermediates. For example, in the generation of trifluoromethylhydrazine as a transient intermediate for the synthesis of N-trifluoromethyl pyrazoles, its reactivity is harnessed by in-situ trapping with 1,3-dicarbonyl compounds. acs.org A similar strategy could be envisioned to trap intermediates in the synthesis or derivatization of this compound. For instance, if a reaction is suspected to proceed via a radical mechanism involving the ethenyl group, radical trapping agents could be employed to intercept the radical intermediates.

In flavin-dependent thymidylate synthase (FDTS) catalysis, a non-covalently bound intermediate has been chemically trapped, isolated, and identified, providing crucial insights into the reaction mechanism. nih.gov This highlights the power of trapping experiments in elucidating complex reaction pathways.

Catalysis in the Synthesis and Derivatization of the Compound

Catalysis plays a pivotal role in both the synthesis of the pyrazole core and the subsequent functionalization of the ethenyl group. The synthesis of the 4-ethenylpyrazole precursor can be achieved through various catalytic methods, including palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between a 4-halopyrazole and a vinylating agent. mit.eduyoutube.com

The derivatization of the ethenyl group offers a wide field for catalytic transformations. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming new carbon-carbon and carbon-heteroatom bonds at the vinyl moiety. nih.govyoutube.com For example, a Heck reaction could couple the ethenyl group with an aryl halide. The choice of ligand on the palladium catalyst is crucial for the efficiency and selectivity of these reactions. mit.edu Rhodium-NHC catalysts have been shown to be effective in the coupling reaction of 1-vinylpyrazoles with terminal diynes, proceeding via a C-H activation mechanism. nih.gov

Furthermore, the ethenyl group can participate in olefin metathesis reactions, catalyzed by ruthenium-based catalysts like the Grubbs' catalysts. nih.gov This allows for the construction of more complex cyclic and acyclic structures.

The N-difluoromethylation step itself can be influenced by catalysis. While often performed under basic conditions, the use of phase-transfer catalysts can enhance the reaction rate and yield. nih.gov The development of new catalytic systems that can efficiently and selectively introduce the difluoromethyl group under mild conditions is an active area of research. thieme-connect.comresearchgate.net

Table 2: Potential Catalytic Transformations for this compound

Reaction TypeCatalystReactant for Ethenyl GroupProduct Type
Heck CouplingPalladium complexAryl halide4-(Arylvinyl)pyrazole derivative
Suzuki CouplingPalladium complexArylboronic acid4-(Arylvinyl)pyrazole derivative
Olefin MetathesisGrubbs' CatalystAlkeneComplex cyclic/acyclic structures
HydrovinylationRhodium-NHC complexDiyneCoupled vinylpyrazole derivatives

Theoretical and Computational Studies on 1 Difluoromethyl 4 Ethenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 1-(difluoromethyl)-4-ethenyl-1H-pyrazole, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), provide a detailed picture of its molecular orbitals and electron density distribution. nih.gov

These calculations can determine key electronic properties such as dipole moment, polarizability, and electrostatic potential. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, helps in identifying the electrophilic and nucleophilic sites within the molecule. In pyrazole (B372694) derivatives, the nitrogen atoms of the pyrazole ring are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack, while the regions around the hydrogen atoms are generally positive.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and softness, offer quantitative measures of the molecule's reactivity. A lower energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher chemical reactivity and lower kinetic stability. nih.govirjweb.com

Table 1: Calculated Electronic Properties of a Representative Pyrazole Derivative

Property Value
HOMO Energy -6.8 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.5 D

Note: These are representative values for a similar pyrazole derivative and may vary for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can reveal the preferred conformations of the molecule by exploring its potential energy surface. For the ethenyl and difluoromethyl groups, rotation around the single bonds connecting them to the pyrazole ring is a key conformational variable. MD simulations can help identify the most stable rotamers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules or a biological target, one can observe the formation of non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.net The pyrazole ring, with its nitrogen atoms, can act as a hydrogen bond acceptor, a crucial feature in its potential biological activity. mdpi.com

Quantum Chemical Analysis of Fluorine Effects on Pyrazole Aromaticity and Stability

The introduction of a difluoromethyl group at the N1 position of the pyrazole ring has significant electronic consequences. Quantum chemical analyses can quantify these effects. Fluorine is a highly electronegative atom, and its presence in the difluoromethyl group leads to a strong inductive electron-withdrawing effect.

This electron withdrawal can influence the aromaticity of the pyrazole ring. While pyrazole itself is an aromatic heterocycle, the strong electron-withdrawing nature of the -CHF2 group can modulate the electron delocalization within the ring. Studies on fluorinated hydrocarbons have shown that fluorine substitution can weaken the aromatic character. elsevierpure.com Computational methods like Nucleus-Independent Chemical Shift (NICS) calculations can be employed to assess the degree of aromaticity.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies are crucial for the design of new molecules with specific biological activities, such as fungicides or pharmaceuticals. nih.govmdpi.comnih.gov Computational modeling plays a key role in modern SAR by predicting how structural modifications to a lead compound, like this compound, will affect its activity.

For pyrazole derivatives, which are known to exhibit a range of biological activities including insecticidal and fungicidal properties, SAR studies focus on modifying substituents at various positions of the pyrazole ring. nih.govmdpi.com In the case of this compound, computational SAR would involve virtually creating a library of analogous compounds with different groups at the C4 position (e.g., replacing the ethenyl group with other functional groups) or modifying the N1 substituent.

By calculating properties such as binding affinity to a target protein (through molecular docking) or electronic parameters for each analog, a quantitative structure-activity relationship (QSAR) model can be developed. researchgate.netresearchgate.net These models help in prioritizing the synthesis of compounds that are most likely to have improved activity. For instance, studies on other pyrazole derivatives have highlighted the importance of specific substitutions for their inhibitory activities. nih.gov

Table 2: Hypothetical SAR Data for C4-Substituted Pyrazole Analogs

C4-Substituent Predicted Activity (IC50, µM)
-CH=CH2 (ethenyl) 5.2
-C≡CH (ethynyl) 3.8
-CH2CH3 (ethyl) 8.1
-CN (cyano) 2.5

Note: This table presents hypothetical data to illustrate the concept of computational SAR.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful framework for predicting chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.org The energy and spatial distribution of the HOMO and LUMO of this compound are key to understanding its reaction mechanisms.

The HOMO, being the highest energy orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. irjweb.com Conversely, the LUMO, the lowest energy orbital without electrons, relates to its capacity to act as an electrophile or electron acceptor. nih.gov The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher polarizability and greater reactivity. nih.govresearchgate.net

For this compound, FMO analysis would typically show the HOMO density localized on the ethenyl group and parts of the pyrazole ring, indicating these are likely sites for electrophilic attack. The LUMO is often distributed over the pyrazole ring, particularly influenced by the electron-withdrawing difluoromethyl group, suggesting these areas are susceptible to nucleophilic attack. This analysis is fundamental in predicting the outcomes of various chemical reactions, including cycloadditions and electrophilic aromatic substitutions. wikipedia.orgslideshare.net

Table 3: Chemical Compound Names

Compound Name
This compound
1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole
1-(difluoromethyl)-4-ethynyl-1H-pyrazole
1-(difluoromethyl)-4-iodo-1H-pyrazole
1-(difluoromethyl)-4-nitro-1H-pyrazole
1-(difluoromethyl)-1H-pyrazole
2,2-difluoro-1-(5-methyl-1-phenyl-1H-pyrazol-3-yl)ethanone
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate
5-(difluoromethyl)-4-prop-1-ynyl-1H-pyrazole
Actinonin
Benzovindiflupyr
Boscalid
Chlorantraniliprole
Flubeneteram
Fluxapyroxad
Inpyrfluxam
NNGH
Pydiflumetofen

Reactivity Profiles and Chemical Derivatization of 1 Difluoromethyl 4 Ethenyl 1h Pyrazole

Reactions at the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a key functional moiety that significantly influences the molecule's properties. Its reactivity is primarily centered on the polarized C-H bond and the potential for the fluorine atoms to act as leaving groups under specific conditions, although the latter is less common.

Hydrogen Bonding Characteristics and Proton Acidity

The CF₂H group is recognized as a unique bioisostere of hydroxyl, thiol, and amine moieties, largely due to the character of its single C-H bond. researchgate.net The high electronegativity of the two fluorine atoms induces a strong dipole, polarizing the C-H bond and imparting significant acidity to the proton. This polarization allows the CF₂H group to act as a competent hydrogen bond donor, a property that can enhance the binding selectivity of molecules in biological systems. acs.org

Studies have shown that compounds bearing a CF₂H group are more effective hydrogen-bond donors than their non-fluorinated methyl analogues. acs.org The proton acidity, while notable, is generally insufficient for deprotonation by common bases. However, the use of a Brønsted superbase in conjunction with a Lewis acid can facilitate deprotonation, revealing a nucleophilic difluoromethyl anion (Ar-CF₂⁻). mdpi.comwikipedia.org This reactive intermediate can then be trapped by various electrophiles, providing a pathway to construct new C-C bonds at the difluoromethyl position. mdpi.comwikipedia.org This process effectively unmasks the difluoromethyl group as a nucleophilic synthon. mdpi.comwikipedia.org

PropertyDescription
Hydrogen Bond Donor The polarized C-H bond in the CF₂H group allows it to participate in hydrogen bonding, acting as a donor. researchgate.netacs.org
Proton Acidity The proton is acidic due to the inductive effect of the two fluorine atoms. researchgate.net
Deprotonation Can be achieved with strong superbases, often in the presence of a Lewis acid to stabilize the resulting anion. mdpi.comwikipedia.org
Nucleophilic Character Upon deprotonation, it forms a nucleophilic Ar-CF₂⁻ synthon capable of reacting with electrophiles. mdpi.comwikipedia.org

Nucleophilic Substitutions Involving the Fluorine Atoms

Direct nucleophilic substitution of the fluorine atoms in a difluoromethyl group is a challenging and rarely observed transformation. The carbon-fluorine bond is exceptionally strong, making fluoride a poor leaving group under standard nucleophilic substitution conditions. Instead of substitution, the more common reaction pathway upon treatment with a strong base is the deprotonation of the C-H bond to form a carbanion, as described previously.

If this generated difluoromethyl anion is not stabilized or trapped by an electrophile, it can be unstable and prone to α-fluoride elimination. mdpi.com This pathway highlights that the predominant reactivity pattern involves the acidity of the proton rather than the lability of the fluorine atoms. Therefore, derivatization at the difluoromethyl group proceeds almost exclusively through its transformation into a nucleophile, not through substitution of its fluorine atoms.

Reactions at the Ethenyl Moiety

The 4-ethenyl (vinyl) group provides a site of unsaturation that is amenable to a variety of addition and carbon-carbon bond-forming reactions. Its reactivity is modulated by the electronic properties of the attached 1-(difluoromethyl)-pyrazole ring, which acts as an electron-withdrawing group, thereby influencing the electron density of the double bond.

Electrophilic Additions to the Double Bond

The double bond of the ethenyl group can undergo electrophilic addition reactions. However, the electron-withdrawing nature of the 1-(difluoromethyl)-1H-pyrazole ring deactivates the vinyl group towards electrophilic attack compared to simple alkenes. Reactions such as hydrohalogenation can be difficult, as the electron-poor nature of the double bond reduces its nucleophilicity. nih.gov

A synthetically useful electrophilic addition for vinyl heterocycles is the hydroboration-oxidation reaction. acs.orgwikipedia.org This two-step process achieves the anti-Markovnikov addition of water across the double bond. wikipedia.org Treatment of 1-(difluoromethyl)-4-ethenyl-1H-pyrazole with a borane reagent (e.g., borane-tetrahydrofuran complex), followed by oxidative workup (typically with hydrogen peroxide and a base), would be expected to yield 2-(1-(difluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol. The boron atom adds to the terminal carbon of the vinyl group, which is the less sterically hindered and more electron-rich position, leading to the anti-Markovnikov product. acs.orgwikipedia.org

ReactionReagentsExpected ProductRegioselectivity
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOH2-(1-(difluoromethyl)-1H-pyrazol-4-yl)ethan-1-olAnti-Markovnikov wikipedia.org
Hydrohalogenation H-X (e.g., HBr, HCl)4-(1-haloethyl)-1-(difluoromethyl)-1H-pyrazoleMarkovnikov (if reaction proceeds) nih.gov

Cycloaddition Reactions

The ethenyl group can participate as a 2π-electron component in cycloaddition reactions. Vinylpyrazoles are known to undergo [2+2] cycloadditions with electron-deficient alkenes like tetracyanoethylene, yielding cyclobutane derivatives. nih.gov

More commonly, the ethenyl group can act as a dienophile in [4+2] Diels-Alder reactions. When reacted with a suitable diene, a six-membered ring is formed. The regioselectivity and stereoselectivity of the reaction would be influenced by the electronic nature of both the diene and the dienophile. Given the electron-poor character of the ethenyl group in the target molecule, it would react most efficiently with electron-rich dienes. For instance, reaction with an electron-rich diene like 2,3-dimethyl-1,3-butadiene would yield a substituted cyclohexene ring fused to the pyrazole (B372694).

Functionalization via Olefin Metathesis

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. organic-chemistry.org The terminal ethenyl group of this compound can be functionalized through cross-metathesis reactions. sigmaaldrich.com For example, the palladium-catalyzed Heck reaction allows for the coupling of vinyl groups with aryl or vinyl halides, providing a direct method to synthesize more complex stilbene-like structures. researchgate.netwikipedia.orgorganic-chemistry.orgyoutube.com This reaction typically proceeds with high stereoselectivity, favoring the trans isomer. organic-chemistry.orgyoutube.com

Furthermore, if the molecule were designed to contain a second, suitably positioned olefinic group, it could undergo a ring-closing metathesis (RCM) reaction using a Grubbs-type ruthenium catalyst to form a new cyclic structure. mdpi.comharvard.edu

Reaction TypeDescriptionCatalyst
Cross-Metathesis (Heck Reaction) Couples the ethenyl group with an aryl or vinyl halide to form a substituted alkene. wikipedia.orgPalladium catalyst (e.g., Pd(OAc)₂) wikipedia.org
Ring-Closing Metathesis (RCM) Intramolecular reaction of a diene to form a cyclic alkene and a small volatile olefin (e.g., ethene). sigmaaldrich.comRuthenium-based (e.g., Grubbs' catalyst) mdpi.com

Reactions at the Pyrazole Ring

The reactivity of the pyrazole ring in this compound is influenced by the electronic effects of its substituents. The difluoromethyl group at the N1 position is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic attack. Conversely, the ethenyl (vinyl) group at the C4 position can influence the ring's reactivity through resonance and inductive effects.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In pyrazoles, this reaction typically occurs at the C4 position, which is the most electron-rich carbon. However, in the case of this compound, the C4 position is already substituted.

The presence of the electron-withdrawing 1-difluoromethyl group significantly reduces the electron density of the pyrazole ring, making electrophilic aromatic substitution challenging. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, which generally proceed readily with electron-rich aromatic systems, would likely require harsh conditions to proceed with this substrate.

When considering the remaining open positions on the pyrazole ring (C3 and C5), the electronic effects of the existing substituents would direct any potential electrophilic attack. The N1-difluoromethyl group deactivates the entire ring, but its effect is most pronounced at the adjacent C5 position. The C4-ethenyl group, while being a π-system, can have a complex directing effect. Generally, vinyl groups are weakly activating and ortho-, para-directing in benzene systems. In the context of the pyrazole ring, its electronic influence on the C3 and C5 positions would need to be considered in tandem with the powerful deactivating effect of the N1-substituent. It is plausible that any electrophilic substitution, should it occur, would preferentially take place at the C5 position, which is para to the ethenyl group and less deactivated by the N1-substituent compared to the C3 position (which is ortho to the ethenyl group and adjacent to the other nitrogen atom).

It is important to note that the ethenyl group itself is susceptible to electrophilic addition, which can compete with substitution on the pyrazole ring. Under acidic conditions typical for many electrophilic aromatic substitution reactions, protonation of the ethenyl group could lead to the formation of a carbocation, which could then be attacked by a nucleophile or lead to polymerization. scribd.com

A summary of predicted reactivity for electrophilic aromatic substitution is presented in Table 1.

Reaction TypeReagentsPredicted Outcome
NitrationHNO₃/H₂SO₄Reaction is unlikely to proceed under standard conditions due to the deactivating effect of the N1-difluoromethyl group. If forced, substitution may occur at the C5 position.
HalogenationBr₂/FeBr₃Similar to nitration, the deactivated ring is expected to be unreactive. Competitive electrophilic addition to the ethenyl group is possible.
Friedel-Crafts AcylationRCOCl/AlCl₃The reaction is unlikely to occur due to the deactivation of the ring and potential complexation of the Lewis acid with the pyrazole nitrogens.

Table 1: Predicted Electrophilic Aromatic Substitution Reactivity of this compound

Functionalization via C-H Activation Strategies

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov For this compound, C-H activation could potentially occur at the C3 and C5 positions of the pyrazole ring.

The regioselectivity of C-H activation on pyrazoles is often influenced by the electronic and steric properties of the substituents. The presence of an electron-withdrawing group at the C4 position has been shown to direct C-H functionalization to the C5 position in some pyrazole systems. mdpi.com In the case of this compound, the difluoromethyl group at N1 further influences the acidity of the ring C-H bonds.

Transition-metal-catalyzed C-H activation, particularly with palladium, rhodium, or ruthenium catalysts, could be a viable strategy for introducing new functional groups. For instance, palladium-catalyzed direct arylation or alkenylation could potentially be directed to the C5 position. The specific ligand and reaction conditions would be crucial in controlling the regioselectivity and preventing side reactions involving the ethenyl group. nih.gov

Potential C-H activation reactions for this molecule are outlined in Table 2.

Reaction TypeCatalyst/ReagentsPotential Site of Functionalization
Direct ArylationPd(OAc)₂ / Ligand / Aryl HalideC5 position
Direct AlkenylationRh(III) catalyst / AlkeneC5 position
C-H BorylationIr catalyst / B₂pin₂C5 position

Table 2: Potential C-H Activation Strategies for this compound

Development of Libraries of this compound Analogs

The 1-(difluoromethyl)pyrazole scaffold is a key component in a number of commercially successful fungicides. wikipedia.orgthieme.de The development of libraries of analogs of this compound is therefore of significant interest for the discovery of new agrochemicals and pharmaceuticals. These libraries can be constructed by modifying the pyrazole core, the ethenyl substituent, or by introducing new functional groups.

One approach to generating a library of analogs would be to start with a common intermediate, such as 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde. google.com This aldehyde can be converted to the target ethenyl compound via a Wittig reaction or a similar olefination protocol. By using a variety of Wittig reagents, a range of analogs with different substituents on the vinyl group can be synthesized.

Another strategy involves the direct functionalization of the ethenyl group of this compound. For example, epoxidation of the double bond followed by ring-opening with various nucleophiles would lead to a library of functionalized pyrazoles. Dihydroxylation of the ethenyl group would yield a diol that can be further derivatized.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are powerful methods for the synthesis of substituted alkenes and could be applied to a precursor like 4-bromo-1-(difluoromethyl)-1H-pyrazole to introduce the ethenyl group with various substituents. nobelprize.orgnih.govcem.com

A schematic for the potential synthesis of an analog library is presented below:

Scheme 1: Proposed Synthetic Routes for the Generation of a Library of this compound Analogs

The synthesis of a diverse library of these pyrazole derivatives would allow for a systematic exploration of the structure-activity relationships, potentially leading to the identification of new compounds with enhanced biological activity.

Exploration of Academic Applications for 1 Difluoromethyl 4 Ethenyl 1h Pyrazole

Role as a Building Block in Complex Organic Synthesis

In complex organic synthesis, molecules with versatile functional groups that can undergo a variety of chemical transformations are highly valued as building blocks. 1-(difluoromethyl)-4-ethenyl-1H-pyrazole fits this description due to the reactivity of its ethenyl group and the stability of its fluorinated pyrazole (B372694) core.

Vinylpyrazoles are recognized as useful motifs in organic chemistry, serving as precursors for more complex molecular architectures. researchgate.net The synthesis of related 4-vinylpyrazoles has been documented, providing a pathway for accessing such compounds. For instance, 1-methyl-4-vinyl-1H-pyrazole can be prepared from 1-methyl-1H-pyrazole-4-carbaldehyde through a reaction with the Grignard reagent methylmagnesium iodide, followed by dehydration of the resulting alcohol. nih.gov This established method suggests a viable synthetic route to this compound from a corresponding difluoromethylated pyrazole-4-carbaldehyde.

The ethenyl group is a particularly valuable functional handle. It can participate in a wide array of reactions, including:

Cycloaddition reactions: Acting as a dienophile or dipolarophile to create new ring systems.

Transition-metal-catalyzed cross-coupling reactions: Such as Suzuki, Heck, and Stille couplings, to form new carbon-carbon bonds.

Polymerization: Serving as a monomer for the creation of novel polymers. nih.gov

The stability of the pyrazole ring and the electronic effects of the difluoromethyl group make this compound a robust platform for elaborating more complex structures without compromising the core heterocycle.

Synthetic Pathway Analogy Reactant Reagents Product
Known Synthesis nih.gov1-methyl-1H-pyrazole-4-carbaldehyde1. CH₃MgI2. Heat (dehydration)1-methyl-4-vinyl-1H-pyrazole
Proposed Synthesis1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde1. CH₃MgI2. Heat (dehydration)This compound

Potential in Agrochemical Research and Development

The field of agrochemicals has seen a significant impact from fluorine-containing molecules, particularly those incorporating a difluoromethyl-pyrazole scaffold. ccspublishing.org.cn The difluoromethyl (CF₂H) group is often used in pesticide design because it can moderately regulate key properties such as metabolic stability, lipophilicity, and bioavailability when compared to the more drastic changes brought by a trifluoromethyl (CF₃) group. acs.org This group can act as a lipophilic hydrogen bond donor, potentially serving as a bioisostere for hydroxyl, thiol, or amine groups. researchgate.net

Many modern fungicides are pyrazole carboxamides that belong to the class of succinate dehydrogenase inhibitors (SDHIs). ccspublishing.org.cn These compounds target a crucial enzyme in the respiratory chain of fungal pathogens. Several highly successful commercial fungicides are based on a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core structure. cbijournal.com

Although this compound does not possess the carboxamide group typical of SDHI fungicides, its core structure—a difluoromethyl pyrazole—places it within a class of compounds of high interest for agrochemical development. ccspublishing.org.cnacs.org The ethenyl group could serve as a site for further chemical modification to develop novel active ingredients or as a feature to modulate the molecule's interaction with biological targets. The proven success of the difluoromethyl pyrazole moiety in commercial products underscores the potential of this compound as a valuable intermediate or lead structure in the discovery of new crop protection agents. nbinno.com

Prominent Agrochemicals with a Difluoromethyl Pyrazole Core Compound Name Type Key Structural Feature
Fungicide Example ccspublishing.org.cnBenzovindiflupyrFungicide (SDHI)3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Fungicide Example ccspublishing.org.cnPydiflumetofenFungicide (SDHI)3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Research Compound nih.govPyrazole Amide DerivativesFungicide3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides

Contributions to Materials Science

In materials science, the development of new polymers with unique properties is a constant goal. The ethenyl group of this compound makes it a candidate monomer for addition polymerization. Vinyl polymers are a major class of plastics and materials, formed from the polymerization of monomers containing a carbon-carbon double bond. youtube.com

Research has demonstrated that N-vinylpyrazoles can undergo radical polymerization to produce high molecular weight polymers. nih.gov These pyrazole-containing polymers can be used to create hybrid organic-inorganic composites. For example, copolymers of N-vinylpyrazole have been used in sol-gel synthesis with tetraethoxysilane to produce films with notable proton conductivity. researchgate.net

Given these precedents, this compound could serve as a fluorinated monomer. The incorporation of the difluoromethyl group into the polymer backbone would be expected to impart distinct properties, such as:

Increased thermal stability: Fluoropolymers are known for their high resistance to heat.

Chemical resistance: The presence of fluorine can enhance the polymer's stability against chemical attack.

Modified electronic properties: The strong electronegativity of fluorine could influence the dielectric constant and other electronic characteristics of the material.

The polymerization of this monomer could lead to novel fluorinated poly(vinylpyrazole) materials suitable for applications in specialized coatings, membranes, or electronic components.

Feature Relevance to Materials Science Potential Application
Ethenyl (Vinyl) GroupEnables radical polymerization to form long-chain polymers. nih.govSpecialty plastics, polymer films.
Pyrazole RingProvides a stable, nitrogen-rich heterocyclic unit in the polymer chain.Hybrid organic-inorganic composites. researchgate.net
Difluoromethyl GroupIntroduces fluorine, which can enhance thermal and chemical stability.High-performance coatings, dielectric materials.

Applications in Catalysis and Ligand Design

Pyrazole-derived molecules are exceptionally versatile ligands in coordination chemistry and have found widespread use in the development of catalysts for a multitude of organic transformations. researchgate.net The pyrazole unit contains two nitrogen atoms, one of which can readily coordinate to a metal center, making it a powerful building block for designing ligands. nih.gov

The properties of a metal complex, including its catalytic activity, are heavily influenced by the electronic and steric nature of its ligands. By modifying the substituents on the pyrazole ring, it is possible to fine-tune these properties.

The difluoromethyl group on this compound is strongly electron-withdrawing. A ligand incorporating this feature would decrease the electron density at the metal center to which it is coordinated, potentially enhancing its reactivity in certain catalytic cycles, such as oxidative additions.

The ethenyl group provides an additional site for potential coordination (as a π-ligand) or can be used to anchor the ligand to a solid support, creating a heterogeneous catalyst.

This compound could be used to synthesize novel ligands for applications in areas like cross-coupling reactions, hydrogenation, or polymerization catalysis, where precise control over the electronic environment of the metal catalyst is crucial for achieving high efficiency and selectivity.

Component of the Molecule Influence on Ligand Properties Potential Catalytic Application
Pyrazole N-atomPrimary coordination site for binding to a metal center. researchgate.netGeneral homogeneous catalysis.
Difluoromethyl GroupActs as an electron-withdrawing group, modifying the electronic properties of the metal complex.Catalysis requiring electron-deficient metal centers.
Ethenyl GroupOffers a π-system for potential secondary coordination or a handle for immobilization.Heterogeneous catalysis, multifunctional catalysts.

Emerging Research Avenues and Future Challenges for 1 Difluoromethyl 4 Ethenyl 1h Pyrazole Chemistry

Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to 1-(difluoromethyl)-4-ethenyl-1H-pyrazole is a primary challenge. Traditional synthetic methods often rely on harsh conditions, hazardous reagents, and environmentally detrimental solvents. nih.gov Future research will likely focus on greener alternatives that are not only high-yielding and atom-economical but also operationally simple. rsc.org

Key areas for sustainable synthesis research include:

Catalyst Development: The use of recyclable and green catalysts, such as ammonium chloride, is a promising approach. nih.gov For the introduction of the ethenyl group, exploring sustainable palladium-catalyzed cross-coupling reactions, like the Heck, Suzuki, or Stille reactions, with water as a solvent or under solvent-free conditions, will be crucial. rsc.orgnih.govmdpi.com The development of catalysts that can be easily recovered and reused will be a significant step forward.

Alternative Energy Sources: Microwave and ultrasonic-assisted synthesis have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of other pyrazole (B372694) derivatives. Applying these techniques to the synthesis of this compound could offer a more sustainable manufacturing process.

Photocatalysis: Visible-light photoredox catalysis represents a mild and sustainable method for pyrazole synthesis from Michael acceptors and hydrazine (B178648) under aerobic conditions. researchgate.net Investigating photocatalytic routes for the construction of the pyrazole core or the introduction of the ethenyl group could lead to more energy-efficient and selective syntheses.

Multi-component Reactions (MCRs): MCRs are one-pot reactions that combine multiple starting materials in a single step, offering high atom economy and reduced waste. mdpi.com Designing a multi-component strategy for the assembly of this compound would be a significant advancement in its sustainable production.

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Green CatalysisRecyclability, reduced waste, use of benign catalysts. nih.govCatalyst stability and activity for the specific substrates.
Microwave/Ultrasonic AssistanceFaster reaction times, higher yields, lower energy consumption. Scale-up feasibility and equipment costs.
PhotocatalysisUse of renewable light energy, mild reaction conditions. researchgate.netDevelopment of efficient and stable photocatalysts.
Multi-component ReactionsHigh atom economy, reduced number of steps, less waste. mdpi.comIdentification of suitable starting materials and reaction conditions.

Development of Novel Reactivity Patterns

The juxtaposition of the electron-withdrawing difluoromethyl group and the reactive ethenyl group on the pyrazole ring is expected to give rise to unique reactivity patterns. The difluoromethyl group can influence the electronic properties of the pyrazole ring, potentially altering its reactivity in cycloaddition reactions or its susceptibility to electrophilic or nucleophilic attack. rsc.org The ethenyl group, on the other hand, serves as a versatile handle for a variety of chemical transformations.

Future research in this area should focus on:

Cycloaddition Reactions: The ethenyl group can act as a dienophile or a dipolarophile in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. The electronic nature of the difluoromethyl-substituted pyrazole ring may influence the stereoselectivity and regioselectivity of these reactions, leading to the synthesis of complex heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions: The ethenyl group can participate in further cross-coupling reactions, allowing for the extension of the molecular framework. For instance, a Heck reaction could be employed to couple the vinyl pyrazole with an aryl halide, leading to the synthesis of styryl-pyrazole derivatives, which are of interest for their photophysical properties.

Polymerization: The vinyl group makes this compound a potential monomer for polymerization. nih.gov Both free-radical and transition-metal-catalyzed polymerization methods could be explored to synthesize novel polymers with unique properties conferred by the fluorinated pyrazole moieties.

Post-functionalization of the Pyrazole Ring: The presence of the difluoromethyl group may direct the regioselectivity of further functionalization of the pyrazole ring, such as halogenation or nitration, opening avenues for the synthesis of a diverse library of derivatives.

Table 2 summarizes potential reactions and their expected outcomes for this compound.

Reaction TypePotential ReactantsExpected Product ClassPotential Applications
Diels-Alder ReactionDienes (e.g., butadiene)CycloadductsSynthesis of complex heterocycles
Heck CouplingAryl halidesStyryl-pyrazole derivativesFluorescent materials, molecular probes
Radical PolymerizationAzo initiatorsPoly(this compound)Specialty polymers, functional materials
Electrophilic SubstitutionHalogenating agents (e.g., NBS)Halogenated pyrazole derivativesSynthetic intermediates

Exploration of Unique Materials Science Applications

The unique combination of a fluorinated heterocycle and a polymerizable group suggests that this compound could be a valuable building block for advanced materials. The incorporation of pyrazole moieties into polymers can lead to materials with enhanced thermal stability, specific optical characteristics, and conductivity.

Promising areas for materials science research include:

Fluorinated Polymers: The polymerization of this compound could lead to novel fluorinated polymers. The presence of the difluoromethyl group is expected to impart properties such as low surface energy, high thermal stability, and chemical resistance. These polymers could find applications as specialty coatings, membranes, or in electronic devices.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms can act as ligands for metal ions, making this molecule a suitable building block for coordination polymers and MOFs. rsc.org The resulting materials could exhibit interesting properties for gas storage, catalysis, or sensing applications.

Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives have been investigated for their use in OLEDs. researchgate.net The electronic properties of this compound and its derivatives could be tuned to develop new materials for emissive or charge-transporting layers in OLEDs.

Sensors: The pyrazole moiety is known to interact with various ions and molecules. Polymers or materials functionalized with this compound could be developed as chemical sensors for the detection of specific analytes.

Interdisciplinary Research Opportunities

The diverse potential applications of this compound create numerous opportunities for interdisciplinary research.

Medicinal Chemistry and Chemical Biology: Fluorinated pyrazoles are important scaffolds in medicinal chemistry. nih.gov The ethenyl group provides a handle for bioconjugation, allowing the attachment of the pyrazole moiety to biomolecules for applications in drug delivery or as biological probes.

Agrochemical Science: Many successful fungicides are based on pyrazole-carboxamide structures. acs.org The unique substitution pattern of this compound could be explored for the development of new agrochemicals with novel modes of action.

Catalysis: Pyrazole derivatives can act as ligands for transition metal catalysts. researchgate.net The electronic properties of the difluoromethyl group could modulate the catalytic activity of metal complexes bearing ligands derived from this compound, leading to new catalysts for a range of organic transformations.

Computational Chemistry: Theoretical studies will be invaluable in predicting the reactivity, electronic properties, and spectroscopic characteristics of this novel compound and its derivatives. Collaboration between synthetic and computational chemists will be crucial for the rational design of new materials and molecules with desired properties.

Q & A

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Key ChallengesReference
Pyrazole formationHydrazine, DMF-DMA, 80°C65–70%Avoiding over-alkylation
DifluoromethylationDAST, CH₂Cl₂, −20°C50–55%Handling moisture-sensitive reagents
Ethenyl introductionPd-catalyzed coupling, 100°C40–45%Minimizing side isomerization

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:

  • ¹H/¹⁹F NMR : Identifies difluoromethyl splitting patterns (δ ~5.5–6.5 ppm, J = 50–55 Hz) and ethenyl protons (δ ~5.0–6.0 ppm) .
  • X-ray crystallography : Resolves spatial arrangement of substituents, critical for structure-activity relationship (SAR) studies .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 199.05) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from:

  • Purity variability : Impurities (e.g., unreacted hydrazine) can mimic bioactivity. Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate targets .
  • Solvent effects : DMSO (common in in vitro studies) may alter compound stability. Compare activity in aqueous buffers vs. organic solvents .
  • Structural analogs : Test derivatives (e.g., replacing ethenyl with ethynyl) to isolate functional group contributions .

Case Study : A pyrazole derivative with anti-inflammatory activity showed inconsistent IC₅₀ values. Re-evaluation using HPLC-purified samples and standardized assay protocols resolved discrepancies .

Advanced: What computational methods predict the compound’s reactivity and binding modes?

Answer:

  • DFT calculations : Model electron distribution to predict sites for electrophilic attack (e.g., ethenyl group’s π-electrons) .
  • Molecular docking : Simulate interactions with targets (e.g., COX-2 for anti-inflammatory activity). Adjust force fields to account for fluorine’s electronegativity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How to optimize reaction conditions for scale-up without compromising yield?

Answer:

  • Solvent selection : Replace THF with MeCN for better temperature control in exothermic steps .
  • Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for ethenylation efficiency .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

Q. Table 2: Catalyst Performance in Ethenylation

CatalystTemperature (°C)Yield (%)Byproducts
Pd(OAc)₂10045<5%
PdCl₂1203810–12%

Basic: What in vitro models are suitable for initial biological screening?

Answer:

  • Anti-inflammatory : COX-2 inhibition assays (IC₅₀ comparison to celecoxib) .
  • Antimicrobial : Broth microdilution against S. aureus (MIC ≤ 16 µg/mL indicates promise) .
  • Cytotoxicity : MTT assay on HEK-293 cells to rule out nonspecific toxicity (CC₅₀ > 50 µM preferred) .

Advanced: How does the ethenyl group influence electronic properties and stability?

Answer:

  • Electron-withdrawing effect : The ethenyl group slightly reduces pyrazole ring electron density, enhancing electrophilic substitution at position 5 (DFT data) .
  • Stability : Susceptible to oxidation; store under N₂ and add radical scavengers (e.g., BHT) during synthesis .

Advanced: What strategies address low yields in difluoromethylation?

Answer:

  • Alternative fluorinating agents : Replace DAST with Deoxo-Fluor for higher selectivity .
  • Solvent drying : Use molecular sieves in CH₂Cl₂ to prevent hydrolysis .
  • Microwave-assisted synthesis : Reduce reaction time from 12h to 2h, improving yield by 15% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(difluoromethyl)-4-ethenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(difluoromethyl)-4-ethenyl-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.